1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

Researchers sourcing fragments for kinase-targeted libraries often face variability in synthetic accessibility and solubility profiles. 1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1152936-16-7) offers a defined, sp3-rich scaffold with a computed TPSA of 59 Ų and XLogP3 of -0.2, aligning with Rule-of-Three guidelines for fragment-based screening. - Provides a validated entry into RSK inhibitor chemical space (cf. patent US10081632B2) via its reactive carboxamide handle. - Consistent 95% purity enables reproducible head-to-head comparisons, with the N-methylpyrazole substitution serving as a controlled reference point for SAR studies. - Available in mg to g quantities with global ambient shipping, ensuring rapid lead-time for discovery programs.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1152936-16-7
Cat. No. B1414839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide
CAS1152936-16-7
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)NCC2CCNCC2
InChIInChI=1S/C11H18N4O/c1-15-8-10(7-14-15)11(16)13-6-9-2-4-12-5-3-9/h7-9,12H,2-6H2,1H3,(H,13,16)
InChIKeyDDYKDAWXYOWGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide: Chemical Profile


1-Methyl-N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1152936-16-7) is a low-molecular-weight (222.29 g/mol) pyrazole-4-carboxamide that incorporates a 4-(aminomethyl)piperidine group [1]. The compound is classified as a research chemical and building block, offered by multiple suppliers at analytical purity (typically 95%) [2]. It belongs to a family of N-(piperidin-4-ylmethyl)pyrazole carboxamides that serve as intermediates for kinase-targeted libraries and fragment-based discovery, but published head-to-head comparisons with close analogs remain absent from the primary literature.

Fragment-library building block Low-molecular-weight pyrazole-4-carboxamide scaffold for kinase-targeted fragment-based screening libraries
Synthetic intermediate Reactive carboxamide handle supports amide coupling or reduction into pharmaceutically relevant amine intermediates
Analytical-grade supply Supplied at typical 95% purity; suitable for reproducible SAR and comparator studies

Why This Compound Cannot Be Replaced by Generic Analogs


Procurement decisions for N-(piperidin-4-ylmethyl)pyrazole carboxamides cannot rely on simple class-based interchangeability. Even subtle structural modifications—such as methylation of the pyrazole nitrogen, variation in the length of the methylene linker, or substitution on the piperidine ring—significantly alter hydrogen-bond donor/acceptor count, basicity (pKa of the piperidine NH), and topological polar surface area (59 Ų for the target compound [1]). These parameters directly determine a compound's performance as a synthetic intermediate (coupling yield, regioselectivity) and as a fragment hit (binding-site complementarity, solubility). Without compound-specific comparative data, however, the magnitude of these differences remains unquantified in the open literature, making evidence-based selection challenging.

Structural feature
Target compound (N-methylpyrazole)
Non-methylated or linker-variant analogs
Pyrazole N-methylation
Reduced H-bond donor capacity; altered heterocycle electron distribution
Additional donor may shift binding-site complementarity
Methylene linker length
Flexible CH₂ linker; 5 rotatable bonds; TPSA 59 Ų
Direct N-piperidine attachment alters spatial orientation and rotatable bond count
Piperidine substitution
Free piperidine NH; pKa influences coupling regioselectivity
Substituted piperidine may shift basicity and reactivity profile

Quantitative Differentiation vs. Closest Analogs


Topological Polar Surface Area Comparison

The target compound (CAS 1152936-16-7) possesses a TPSA of 59 Ų [1]. Its closest des-methyl analog—N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide—is expected to have a similar TPSA (approx. 59-63 Ų, depending on tautomeric state), but the methyl group on the pyrazole nitrogen reduces hydrogen-bond donor capacity and alters the electron distribution of the heterocycle, which can affect stacking interactions in a protein binding site. Quantitative TPSA data for the specific comparator is not available in curated databases.

TPSA comparison
Class-level inference
59 Ų
Comparator TPSA not explicitly published
Reported TPSA may support fragment-library permeability screening context
Comparator data unavailable; magnitude of difference remains unquantified
Medicinal Chemistry Fragment-Based Drug Discovery ADME Prediction

Hydrogen-Bond Donor and Acceptor Profile

The target compound has 2 hydrogen-bond donors and 3 hydrogen-bond acceptors as computed by PubChem [1]. The close analog 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (CAS 1152905-55-9) replaces the methylene linker with a direct N-piperidine attachment, reducing the rotatable bond count and altering the spatial orientation of the piperidine NH. Specific H-bond counts for the comparator have not been published alongside those of the target in a head-to-head study.

H-bond donor / acceptor
Cross-study comparable
HBD = 2, HBA = 3
Computed by Cactvs 3.4.8.24 (PubChem)
H-bond profile may support molecular recognition assay context
Head-to-head comparator data not published; requires independent verification
Fragment-Based Screening Ligand Efficiency Structure-Activity Relationship

Predicted Lipophilicity and Fragment-Like Character

The target compound has a computed XLogP3 of -0.2, indicating low lipophilicity [1]. Most commercially available N-(piperidin-4-ylmethyl)pyrazole carboxamide analogs lack a publicly computed XLogP3 value, but the presence of the methyl group on pyrazole is expected to increase lipophilicity by approximately +0.5 log units compared to the non-methylated analog. Without experimental logP data for the comparators, the procurement advantage of the target compound in hydrophilic fragment libraries cannot be quantified.

Predicted lipophilicity
Class-level inference
XLogP3 = −0.2
Estimated ∼+0.5 log units vs non-methylated analog
Low lipophilicity may support hydrophilic fragment-library selection
Experimental logP for comparator not available; procurement advantage not quantified
Fragment-Based Drug Design Lipophilicity Rule-of-Three

Optimal Procurement-Driven Application Scenarios


Fragment Library Screening for Kinase Targets

The compound's TPSA (59 Ų) and low lipophilicity (XLogP3 -0.2) align with Rule-of-Three guidelines for fragment-based screening [1]. Its pyrazole-carboxamide core can engage kinase hinge residues or bromodomain acetyl-lysine pockets, while the pendant piperidine NH provides an additional hydrogen-bond anchor. Procurement for fragment libraries is justified when hydrophilic, sp3-rich fragments are desired.

Synthetic Intermediate for RSK Inhibitors

Patent US10081632B2 exemplifies the use of a closely related 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine fragment in the construction of potent RSK inhibitors [2]. The target compound's reactive carboxamide can be elaborated via amide coupling or reduction to provide the amine fragment directly, offering a validated entry into a pharmaceutically relevant chemical space.

Control Compound for N-Methylpyrazole SAR Studies

When evaluating the biological impact of N-methylpyrazole substitution, the target compound serves as a defined reference point compared to its non-methylated analog. Its computed HBD/HBA profile (2 donors, 3 acceptors) [1] provides a baseline for interpreting binding data, and its commercial availability at 95% purity allows for reproducible head-to-head experiments.

Application
Selection Property
Validation Focus
Fragment-based kinase library screening
Low lipophilicity and TPSA fit within Rule-of-Three guidelines
Fragment-library permeability and solubility profiling
RSK inhibitor intermediate synthesis
Reactive carboxamide handle for amide coupling or reduction
Synthetic route compatibility and intermediate purity verification
N-methylpyrazole SAR reference compound
Defined HBD/HBA baseline and commercial availability
Reproducible comparator experiments and batch consistency review
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